molecular formula C18H21NOS B14226509 3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one CAS No. 823192-01-4

3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B14226509
CAS No.: 823192-01-4
M. Wt: 299.4 g/mol
InChI Key: LUFYURUUAUSEFE-UHFFFAOYSA-N
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Description

3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a naphthyl-substituted amine with a butyl-substituted isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in microbial growth or inflammation. The compound’s thiazolidinone ring is crucial for its biological activity, allowing it to bind to target proteins and modulate their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one
  • 3-Butyl-5-methyl-2-(2-naphthyl)-1,3-thiazolidin-4-one
  • 3-Butyl-5-methyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Uniqueness

3-Butyl-5-methyl-2-(naphthalen-1-yl)-1,3-thiazolidin-4-one is unique due to its naphthyl substitution, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

823192-01-4

Molecular Formula

C18H21NOS

Molecular Weight

299.4 g/mol

IUPAC Name

3-butyl-5-methyl-2-naphthalen-1-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H21NOS/c1-3-4-12-19-17(20)13(2)21-18(19)16-11-7-9-14-8-5-6-10-15(14)16/h5-11,13,18H,3-4,12H2,1-2H3

InChI Key

LUFYURUUAUSEFE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(SC(C1=O)C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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